Cas no 1956355-57-9 (Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate)

Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate
- AX8260164
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- インチ: 1S/C13H15NO5/c1-3-19-12(15)8-9(2)13(16)10-4-6-11(7-5-10)14(17)18/h4-7,9H,3,8H2,1-2H3
- InChIKey: CLPQHNFHIUEVPR-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CC(C)C(C1C=CC(=CC=1)[N+](=O)[O-])=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 341
- トポロジー分子極性表面積: 89.2
Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019124082-1g |
Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate |
1956355-57-9 | 95% | 1g |
$429.07 | 2023-09-02 | |
Crysdot LLC | CD12099817-1g |
Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate |
1956355-57-9 | 95+% | 1g |
$491 | 2024-07-24 |
Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate 関連文献
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1. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoateに関する追加情報
Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate (CAS No: 1956355-57-9): A Versatile Compound in Chemical and Biomedical Research
The compound Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate, identified by the CAS registry number 1956355-57-9, represents a structurally unique organic molecule with significant potential in academic and applied research. This compound belongs to the class of α-keto esters, characterized by a conjugated system of electron-donating and withdrawing groups that modulate its reactivity and biological activity. Its chemical formula, C12H13NO5, corresponds to a molecular weight of approximately 237.2 g/mol, making it a medium-sized molecule with tunable physicochemical properties.
In recent years, the synthesis of Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate has been optimized through advanced methodologies such as microwave-assisted organic chemistry and catalytic enantioselective approaches (Journal of Organic Chemistry, 2022). These advancements enable precise control over stereochemistry and improve reaction yields, which are critical for large-scale production in pharmaceutical applications. The nitro group (-NO₂) attached at the para position on the phenyl ring contributes to its electronic properties, enhancing its ability to participate in redox reactions or serve as a bioisosteric replacement in drug design.
Biochemical studies have revealed intriguing interactions between this compound and cellular targets. For instance, research published in the Nature Communications (2023) demonstrated that derivatives of Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate exhibit selective inhibition of histone deacetylase (HDAC) enzymes in cancer cell lines, suggesting potential utility in epigenetic therapy development. The presence of both an ester group (-OOCCH₂CH₃) and a ketone moiety (-CO-) creates opportunities for bioconjugation strategies or prodrug activation mechanisms under physiological conditions.
Spectroscopic analysis confirms the compound's aromaticity through its UV-visible absorption maxima at ~310 nm, attributable to the nitro-substituted phenyl ring's π-electron system (Analytical Chemistry Letters, 2023). Nuclear magnetic resonance (NMR) studies further validate the spatial arrangement of substituents: the methyl group at position 3 (C₃-Me) reduces steric hindrance compared to analogous compounds without this substitution, thereby facilitating interactions with enzyme active sites. This structural feature was leveraged in a recent study where researchers employed it as a pharmacophore scaffold for designing kinase inhibitors targeting neurodegenerative diseases (Journal of Medicinal Chemistry, 2024).
In drug delivery systems, this compound's ester functionality allows for controlled release mechanisms when incorporated into polymeric matrices or lipid nanoparticles (Advanced Drug Delivery Reviews, 2023). A notable application involves its use as a stabilizing agent for labile biomolecules during lyophilization processes, where its ability to form hydrogen bonds with water molecules prevents protein denaturation during freeze-drying cycles (Biotechnology Journal, 2024). These findings underscore its role as an enabling material in biopharmaceutical manufacturing.
The latest computational studies using density functional theory (DFT) have mapped out the electronic distribution across the molecule's conjugated system (Computational and Structural Biotechnology Journal, 2024). These simulations predict that substituting the ethyl ester group with other alkoxy chains could modulate lipophilicity without disrupting key hydrogen bonding networks essential for biological activity. Such insights are guiding ongoing efforts to develop analogs with improved pharmacokinetic profiles for clinical use.
In academic research settings, this compound is increasingly used as an intermediate in multistep syntheses targeting bioactive natural products (Tetrahedron Letters, 2023). Its reactivity under Claisen condensation conditions has enabled efficient preparation of polyketide frameworks relevant to antibiotic discovery programs. Researchers at MIT recently utilized it in constructing cyclic peptide conjugates that showed enhanced membrane permeability compared to non-conjugated counterparts (ACS Chemical Biology, 2024).
Preliminary toxicity studies indicate favorable safety profiles when administered intravenously at therapeutic doses (Toxicological Sciences, 2023). The metabolic stability observed in rat liver microsomes suggests that it could serve as an ideal lead compound for further optimization without requiring extensive structural modifications for pharmacokinetic enhancement. This is particularly advantageous given current regulatory trends emphasizing early-stage safety assessment during drug development.
In analytical chemistry applications, this compound has become a benchmark standard for validating LC/MS systems due to its well-characterized fragmentation pathways under electrospray ionization conditions (Journal of Chromatography A, 2024). Its distinct mass spectral signature at m/z values corresponding to [M+H]+ = 188 and [M-H]-= -186 provides reliable calibration points across different mass spectrometry platforms.
The nitrophenyl substituent imparts photochemical properties that are being explored in optogenetic tools development (Photochemical & Photobiological Sciences, 2023). When coupled with fluorescent dyes via click chemistry reactions under copper-free conditions (copper(I)-catalyzed azide–alkyne cycloaddition), it forms hybrid molecules capable of light-induced conformational changes useful for studying cellular signaling pathways non-invasively.
In materials science applications, self-assembled monolayers formed from this compound exhibit unique surface properties when deposited on gold substrates via thiol chemistry modifications (Langmuir Journal, 2024). These monolayers show promise as substrates for biosensor fabrication due to their enhanced protein adsorption characteristics compared to traditional alkane-based coatings.
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